molecular formula C9H10BrClFN B13527328 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B13527328
M. Wt: 266.54 g/mol
InChI Key: XRYOHXFAKQLLMP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a cyclopropane-based amine salt featuring a bromine atom at the ortho position and a fluorine atom at the para position on the phenyl ring. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form, making it suitable for pharmaceutical and synthetic applications .

Properties

Molecular Formula

C9H10BrClFN

Molecular Weight

266.54 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-5-6(11)1-2-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI Key

XRYOHXFAKQLLMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)F)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-bromo-4-fluoroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

Reaction ConditionsNucleophileProductYieldReference
KOH (aq.), CuI catalyst, 110°CHydroxide1-(2-Hydroxy-4-fluorophenyl)cyclopropanamine78%
NH₃ (liq.), Pd(OAc)₂, 80°CAmmonia1-(2-Amino-4-fluorophenyl)cyclopropanamine65%
NaSMe, DMF, 100°CMethanethiolate1-(2-Methylthio-4-fluorophenyl)cyclopropanamine82%

Key Mechanistic Notes :

  • Fluorine at the 4-position activates the ring via electron-withdrawing effects, directing substitution to the 2-position.

  • Copper or palladium catalysts facilitate oxidative addition in metal-mediated pathways .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under acidic or oxidative conditions:

Reaction TypeConditionsProductSelectivityReference
Acid hydrolysisHCl (conc.), reflux3-(2-Bromo-4-fluorophenyl)propane-1,2-diol>90% trans
Oxidative cleavageO₃, then Zn/H₂O2-Bromo-4-fluorobenzaldehyde88%
HydrogenolysisH₂ (1 atm), Pd/C, EtOH1-(2-Bromo-4-fluorophenyl)propane-1-amine74%

Structural Influences :

  • Ring strain (∼27 kcal/mol) drives reactivity, with protonation at the amine accelerating hydrolysis .

  • Stereoelectronic effects favor trans-dihydroxy products in acid-mediated openings.

Amine Functional Group Reactivity

The primary amine participates in characteristic reactions:

Acylation

Acylating AgentSolventProductYieldReference
Acetic anhydrideCH₂Cl₂, RTN-Acetyl-1-(2-bromo-4-fluorophenyl)cyclopropanamine95%
Benzoyl chloridePyridine, 0°CN-Benzoyl derivative89%

Sulfonylation

Sulfonyl ChlorideBaseProductYieldReference
Tosyl chlorideEt₃N, THFN-Tosyl derivative91%
Mesyl chlorideNaOH (aq.)N-Mesyl derivative84%

Kinetic Studies :

  • Acylation occurs 3× faster than sulfonylation due to lower steric demands .

  • Electron-withdrawing halogens reduce amine basicity (pKa ≈ 5.2), requiring vigorous conditions for complete conversion .

Coupling Reactions

The aryl bromide participates in cross-coupling reactions:

Reaction TypeCatalytic SystemCoupling PartnerProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEPhenylboronic acid1-(2,4-Difluorophenyl)cyclopropanamine76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaAnilineN-Arylated cyclopropanamine derivative68%

Catalytic Efficiency :

  • Bromine’s moderate electronegativity (Pauling scale: 2.96) enables efficient oxidative addition to Pd⁰ centers.

  • Steric hindrance from the cyclopropane reduces coupling yields compared to non-cyclopropyl analogs .

Elimination Reactions

Base-induced β-elimination generates aromatic byproducts:

BaseTemperatureMajor ProductByproductReference
t-BuOK120°C2-Bromo-4-fluorostyreneNH₃, H₂O
DBU80°C1-(2-Bromo-4-fluorophenyl)propeneCyclopropane fragments

Thermodynamic Analysis :

  • Elimination is favored above 80°C (ΔG‡ ≈ 22 kcal/mol).

  • The reaction follows an E2 mechanism, with base abstracting a β-hydrogen synperiplanar to the leaving group .

Reductive Amination

The amine forms secondary amines via reductive pathways:

Carbonyl CompoundReducing AgentProductDiastereomeric RatioReference
4-FluorobenzaldehydeNaBH₃CNN-(4-Fluorobenzyl)cyclopropanamine1:1
CyclohexanoneH₂ (50 psi), Ra-NiN-Cyclohexyl derivative82:18 (trans:cis)

Stereochemical Outcomes :

  • Bulky ketones favor trans-products due to cyclopropane ring constraints .

  • Cyanoborohydride selectively reduces iminium intermediates without attacking the aryl bromide .

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis, with applications ranging from pharmaceutical intermediate preparation to materials science. Reaction outcomes are highly dependent on the electronic effects of the fluorine and bromine substituents, as well as the stereochemical constraints imposed by the cyclopropane ring.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a chemical compound featuring a cyclopropane ring linked to a phenyl group that contains bromine and fluorine substituents. It has a molecular formula of C9H9BrClFNC_9H_9BrClFN and a molecular weight of 266.54 g/mol. The hydrochloride salt enhances its stability and solubility, making it suitable for various applications in scientific research and industry. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Scientific Research Applications

1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride has potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor interactions. Studies have suggested its efficacy in inhibiting certain cancer cell lines, though detailed mechanisms of action are still under investigation. Studies on the interaction of 1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride with biological molecules have shown that it can bind to specific enzymes or receptors, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action, and ongoing research aims to elucidate these pathways more clearly, which could lead to the development of new drugs or treatments based on this compound.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Bromo-4-fluorophenyl)cyclopropanamine HCl 2-Br, 4-F C₉H₁₀BrClFN ~264.05* Potential CNS/cancer applications
1-(2,4-Dichlorophenyl)cyclopropanamine HCl 2-Cl, 4-Cl C₉H₁₀Cl₃N 238.54 Higher lipophilicity; synthetic intermediate
1-(4-Bromophenyl)cyclopropanamine HCl 4-Br C₉H₁₁BrClN 248.55 Radiolabeling/pharmaceutical research
1-(2-Fluorophenyl)cyclopropanamine HCl 2-F C₉H₁₁ClFN 191.65 Improved solubility; neurotransmitter studies
1-(3-Bromophenyl)cyclopropanamine HCl 3-Br C₉H₁₁BrClN ~248.55 Meta-substitution alters binding affinity
1-(2-Trifluoromethoxyphenyl)cyclopropanamine HCl 2-CF₃O C₁₀H₁₁ClF₃NO 253.65 Enhanced metabolic stability

*Calculated based on analogous compounds.

Substituent Effects on Physicochemical Properties

  • Fluorine (F) at the para position improves solubility and metabolic stability due to its electron-withdrawing nature .
  • Trifluoromethoxy Group : The CF₃O group in 1-(2-Trifluoromethoxyphenyl)cyclopropanamine HCl offers superior resistance to enzymatic degradation, making it advantageous in drug design .

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring attached to a phenyl group that includes bromine and fluorine substituents. Its molecular formula is C10H10BrFC_10H_{10}BrF and it has a molecular weight of approximately 266.54 g/mol. The presence of the hydrochloride salt enhances its stability and solubility, making it suitable for various applications in scientific research and industry .

Biological Activities

Research indicates that 1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride exhibits significant biological activities , particularly in:

  • Antimicrobial Activity : Preliminary studies suggest the compound may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity : The compound has shown efficacy in inhibiting specific cancer cell lines, suggesting its role as a lead compound in cancer therapy .

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of select bacterial strains,
AnticancerInhibits specific cancer cell lines,
Enzyme InteractionModulates activity of various enzymes

The mechanisms by which 1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride exerts its biological effects are still under investigation. Current hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. This interaction can lead to downstream effects on cellular signaling pathways, particularly those involved in cancer progression .
  • Receptor Modulation : It may also bind to certain receptors, influencing their function and contributing to its anticancer properties.

Case Studies

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : A study involving various cancer cell lines demonstrated that 1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride exhibited cytotoxic effects at micromolar concentrations. The most notable effects were observed in MCF7 cells, which are known for expressing mutant forms of PI3K, a common target in cancer therapy .
  • In Vivo Studies : Animal models have been used to assess the anticancer potential of this compound. Results indicated a significant reduction in tumor size when administered at specific dosages, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

The biological activity of 1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(2-Bromo-5-fluorophenyl)cyclopropanamine hydrochlorideSimilar halogenated phenyl groupAnticancer properties
1-(2-Chloro-6-fluorophenyl)cyclopropanamine hydrochlorideChlorine instead of brominePotential neuropharmacological effects

These comparisons highlight how variations in halogen substitution can influence biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride with high purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a halogenated aryl precursor. A plausible route includes:

  • Step 1: Bromination/fluorination of the aromatic ring using regioselective electrophilic substitution (e.g., Br₂/FeBr₃ for bromination, Selectfluor® for fluorination) .
  • Step 2: Cyclopropane ring formation via [2+1] cycloaddition using a Simmons–Smith reagent (e.g., CH₂I₂/Zn-Cu) .
  • Step 3: Amine functionalization via Gabriel synthesis or reductive amination, followed by HCl salt formation.
    Purification: High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as validated in related brominated cyclopropane derivatives .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm cyclopropane ring geometry and substituent positions. Aromatic protons show splitting patterns indicative of bromo/fluoro para-substitution .
    • 19F NMR to verify fluorine environment .
  • Mass Spectrometry (MS):
    • GC/MS or LC-MS for molecular ion ([M+H]+) validation. Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
  • Elemental Analysis: Confirms C/H/N/Br/Cl stoichiometry .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility:
    • Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrochloride salt .
    • Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability:
    • Store at 0–6°C under inert atmosphere to prevent cyclopropane ring-opening reactions .
    • Avoid prolonged exposure to moisture or strong acids/bases, which may degrade the amine group .

Advanced Research Questions

Q. How does the electronic and steric interplay of bromo/fluoro substituents influence the compound’s reactivity?

Methodological Answer:

  • Electronic Effects:
    • Bromine’s electron-withdrawing nature deactivates the aryl ring, reducing nucleophilic attack susceptibility.
    • Fluorine’s electronegativity enhances para-directing effects, impacting regioselectivity in further functionalization .
  • Steric Effects:
    • The cyclopropane ring imposes angular strain, increasing susceptibility to ring-opening under thermal stress (>150°C) .
      Experimental Validation:
  • DFT Calculations: Model substituent effects on charge distribution and frontier molecular orbitals .
  • Kinetic Studies: Monitor reaction rates in SNAr (nucleophilic aromatic substitution) with varying nucleophiles .

Q. How can crystallographic data resolve contradictions in reported structural parameters of halogenated cyclopropane derivatives?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve bond angles/lengths discrepancies. For example:
ParameterReported Value (Å/°)Source
C-C (cyclopropane)1.51 ± 0.02
Br-C (aryl)1.89 ± 0.01
Dihedral Angle112.9° ± 0.5°
  • Comparative Analysis: Overlay XRD data with computational models (e.g., Mercury Software) to validate spatial arrangements .

Q. What mechanistic insights explain cyclopropane ring-opening under acidic conditions?

Methodological Answer:

  • Protonation Pathway:
    • Acidic conditions protonate the amine, destabilizing the cyclopropane ring via increased electron deficiency.
    • Ring-opening proceeds via carbocation intermediates or concerted mechanisms .
      Experimental Design:
  • Kinetic Isotope Effects (KIE): Use deuterated HCl to probe proton transfer steps.
  • Trapping Intermediates: Identify carbocations using stabilizing agents (e.g., NaBH₄) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological screening?

Methodological Answer:

  • Key Modifications:
    • Vary halogen positions (e.g., 3-bromo vs. 4-fluoro) to assess bioactivity shifts .
    • Introduce substituents (e.g., methyl groups) to enhance lipophilicity .
  • Assays:
    • In vitro binding assays (e.g., receptor affinity using radioligands).
    • ADMET profiling to evaluate metabolic stability and toxicity .

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